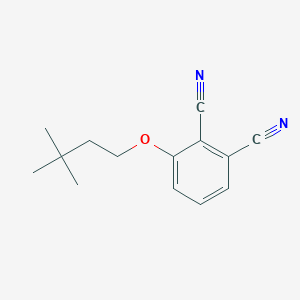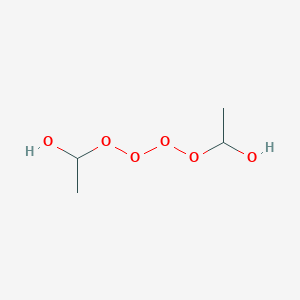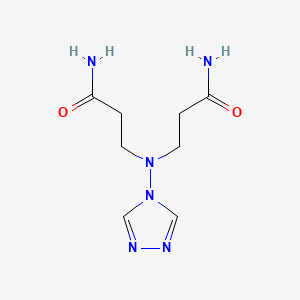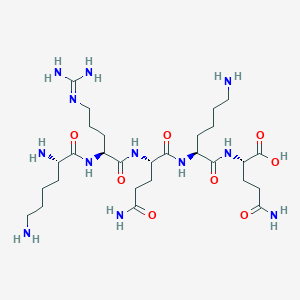
Palladium--silver (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–silver (1/3) is a bimetallic compound consisting of palladium and silver atoms in a 1:3 ratio. This compound is part of the platinum group metals and is known for its unique catalytic properties. The combination of palladium and silver enhances the compound’s stability and reactivity, making it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: Palladium–silver (1/3) can be synthesized through various methods, including chemical reduction, electrochemical deposition, and sonochemical preparation. One common method involves the reduction of palladium and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: On an industrial scale, palladium–silver (1/3) is produced using wet chemical methods such as the sol-gel process or reduction by alcohols. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s catalytic properties .
化学反应分析
Types of Reactions: Palladium–silver (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its catalytic activity in hydrogenation and dehydrogenation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–silver (1/3) include hydrogen gas, oxygen, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–silver (1/3) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can convert unsaturated hydrocarbons to saturated ones, while in oxidation reactions, it can produce various oxidized organic compounds .
科学研究应用
Palladium–silver (1/3) has a wide range of scientific research applications due to its unique catalytic properties. In chemistry, it is used as a catalyst in cross-coupling reactions such as the Suzuki and Heck reactions. In biology, the compound is explored for its potential in drug delivery and bio-sensing applications .
In medicine, palladium–silver (1/3) nanoparticles have shown promise in photothermal therapy and as antibacterial agents. The compound’s ability to catalyze the reduction of toxic pollutants makes it valuable in environmental remediation efforts .
作用机制
The mechanism by which palladium–silver (1/3) exerts its effects involves both geometric and electronic factors. The palladium atoms provide active sites for catalytic reactions, while the silver atoms enhance the stability and selectivity of the compound. The interaction between palladium and silver atoms facilitates electron transfer, which is crucial for the compound’s catalytic activity .
相似化合物的比较
Palladium–silver (1/3) is unique compared to other bimetallic compounds due to its specific ratio of palladium to silver atoms. Similar compounds include palladium–gold and palladium–platinum, which also exhibit catalytic properties but differ in their stability and reactivity. Palladium–silver (1/3) is particularly valued for its high selectivity and efficiency in catalytic reactions .
List of Similar Compounds:- Palladium–gold
- Palladium–platinum
- Palladium–rhodium
- Palladium–iridium
- Palladium–osmium
属性
CAS 编号 |
173688-93-2 |
|---|---|
分子式 |
Ag3Pd |
分子量 |
430.02 g/mol |
IUPAC 名称 |
palladium;silver |
InChI |
InChI=1S/3Ag.Pd |
InChI 键 |
MGVPDBBXDAWGMV-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Ag].[Ag].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)

![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)

![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)

![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
